(S)-4-(1-Aminobutyl)phenol hydrochloride is a chiral compound that plays a significant role in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and other biologically active molecules. Its structure consists of a phenolic group substituted with an aminoalkyl chain, making it a versatile building block in medicinal chemistry.
This compound can be sourced from various chemical suppliers and is often produced through synthetic routes involving the modification of simpler organic compounds. Notably, it is registered under the CAS number 221670-72-0 and has a molecular formula of C8H11NO, with a molecular weight of approximately 137.18 g/mol .
(S)-4-(1-Aminobutyl)phenol hydrochloride is classified as an amine and phenol derivative. It is recognized for its potential biological activities and is often utilized in the synthesis of more complex pharmaceuticals.
The synthesis of (S)-4-(1-Aminobutyl)phenol hydrochloride typically involves several steps, including the formation of the phenolic structure followed by the introduction of the aminoalkyl side chain. Common methods include:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
(S)-4-(1-Aminobutyl)phenol hydrochloride features a chiral center at the carbon atom adjacent to the amino group. The structural representation can be summarized as follows:
The compound exhibits specific stereochemistry due to its chiral center, which influences its biological activity and interactions with other molecules.
(S)-4-(1-Aminobutyl)phenol hydrochloride can participate in various chemical reactions:
The reactivity of (S)-4-(1-Aminobutyl)phenol hydrochloride is influenced by its functional groups, making it suitable for further functionalization in multi-step synthetic pathways.
The mechanism of action for (S)-4-(1-Aminobutyl)phenol hydrochloride largely depends on its applications in biological systems. It may act as an enzyme inhibitor or modulator due to its structural similarity to natural substrates or cofactors.
Research indicates that compounds similar to (S)-4-(1-Aminobutyl)phenol hydrochloride exhibit antimicrobial and antidiabetic properties, suggesting potential therapeutic applications .
Relevant analyses include spectroscopic methods such as NMR and IR spectroscopy to confirm structure and purity.
(S)-4-(1-Aminobutyl)phenol hydrochloride is primarily used as an intermediate in organic synthesis. Its applications include:
The synthesis of enantiopure (S)-4-(1-aminobutyl)phenol hydrochloride relies on stereoselective C–N bond formation, with Ellman’s sulfinamide auxiliary and enzymatic transamination emerging as dominant strategies. The sulfinamide route employs (R)-tert-butanesulfinamide to condense with 4-(3-oxobutyl)phenol, generating a chiral N-sulfinyl ketimine intermediate . Subsequent diastereoselective reduction using NaBH₄ or L-Selectride achieves >95% de by leveraging chelation control in aprotic solvents (tetrahydrofuran, −78°C). Acidic deprotection (HCl/methanol) then cleaves the sulfinyl group, yielding the target (S)-amine hydrochloride without racemization [9].
Alternatively, ω-transaminases (ω-TAs) enable asymmetric reductive amination of the prochiral ketone precursor 1-(4-hydroxyphenyl)butan-1-one. Rhodococcus sp. ω-TA mutants, engineered for enhanced activity toward bulky substrates, convert this ketone to the (S)-amine using isopropylamine as an amino donor, achieving >99% ee and 85% yield in aqueous buffer (pH 9.5, 37°C) [7]. This biocatalytic method eliminates chiral auxiliaries but requires substrate engineering to mitigate phenolic group inhibition [8].
Table 1: Comparative Analysis of Key Synthetic Methods for (S)-4-(1-Aminobutyl)phenol Hydrochloride
Method | Chiral Controller | Key Conditions | Yield (%) | ee (%) | Advantages/Limitations |
---|---|---|---|---|---|
Ellman Sulfinamide | (R)-tert-Butanesulfinamide | NaBH₄, THF, −78°C; HCl/MeOH | 78–85 | 98–>99 | High stereoselectivity; multi-step synthesis |
ω-Transaminase | Engineered Rhodococcus sp. TA | IPEA, phosphate buffer, pH 9.5, 37°C | 80–85 | >99 | Single-step; requires substrate optimization |
Asymmetric Hydrogenation | DuPhos-Rh catalyst | H₂ (50 psi), MeOH, 25°C | 70 | 91 | Moderate ee; sensitive to phenol group |
Catalytic methods for synthesizing chiral phenolic amines focus on transition-metal-catalyzed asymmetric hydrogenation and organocatalytic C–C bond formation. Hydrogenation of the enamide precursor (Z)-4-(1-aminobutylidene)cyclohexa-2,5-dienone using DuPhos-Rh catalysts (e.g., (R,R)-Me-DuPhos-Rh(COD)OTf) affords the (S)-amine with 91% ee but suffers from substrate inhibition by the phenolic –OH [9]. Modulating phenol basicity via silyl protection (e.g., tert-butyldimethylsilyl ether) improves ee to 94% but adds deprotection steps [6].
Organocatalytic approaches leverage BINOL-derived phosphoric acids or chiral diols to activate imine electrophiles. For instance, 3,3′-Ph₂-BINOL catalyzes the asymmetric allylation of 4-hydroxybenzaldehyde-derived sulfinylimines with allylboronates, achieving 96% ee for branched intermediates that are oxidatively cleaved to the target amine [9]. Similarly, chiral Brønsted acids (e.g., TRIP) enable aza-Friedel–Crafts reactions between phenols and N-Boc-imines, constructing C–N bonds adjacent to stereocenters [9].
Preserving phenolic integrity during stereoselective amination necessitates tailored protection/deprotection strategies:
Optimal selection balances orthogonal deprotection and stereochemical preservation. For example, in sulfinamide routes, TBS protection before imine formation allows downstream deprotection without epimerization .
Table 2: Protecting Groups for Phenolic –OH in (S)-4-(1-Aminobutyl)phenol Synthesis
Protecting Group | Introduction Reagent | Cleavage Conditions | Compatibility | Yield Range (%) |
---|---|---|---|---|
TBS (silyl) | TBSCl, imidazole, DMF | TBAF, THF, 0°C | Stable to Grignard/reduction; acid-sensitive | 90–95 (in), 92–96 (out) |
Bn (benzyl) | BnBr, K₂CO₃, acetone | H₂, Pd/C, MeOH | Base-stable; may hydrogenate C=C bonds | 85–90 (in), 88–93 (out) |
Methyl | (CH₃O)₂SO₂, K₂CO₃, acetone | BBr₃, CH₂Cl₂, −78°C | Robust; requires low-temperature deprotection | 95 (in), 85 (out) |
Maximizing ee demands precise tuning of catalyst architecture, solvent effects, and temperature control:
Table 3: Optimization Parameters for Key Stereoselective Steps
Reaction | Critical Variable | Optimal Value | Impact on ee |
---|---|---|---|
Sulfinamide Reduction | Solvent | THF | ↑ ee by 15% vs. MeOH |
ω-Transaminase Amination | Amino donor | Isopropylamine | ↑ conversion by 40% vs. Ala |
BINOL-Catalyzed Allylation | Catalyst loading | 15 mol % | ↑ ee by 8% vs. 5 mol % |
Asymmetric Hydrogenation | H₂ Pressure | 50 psi | ↓ racemization vs. 100 psi |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: